6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a bicyclic aromatic heterocyclic system, also known as benzopyrazines, containing a benzene ring and a pyrazine ring . Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . The most frequently employed synthetic route to indoloquinoxalines relies on the condensation reactions of isatin with o-phenylenediamine . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines .Molecular Structure Analysis
Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis
The majority of the approaches reported in the literature for the synthesis of indoloquinoxalines rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical and Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications
Quinoxaline Derivatives and Biological Activities
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities. Quinoxaline and its analogs have been researched extensively due to their broad-spectrum applications in medicine, pharmacology, and pharmaceutics. These compounds exhibit a wide range of pharmacological activities, including diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. The incorporation of the sulfonamide group into quinoxaline derivatives has been shown to enhance their therapeutic potential, leading to advancements in various disease treatments (Irfan et al., 2021).
Industrial Applications
Quinoxaline derivatives are not only significant in the biomedical field but also play a vital role in industrial applications. They are used as dyes, pharmaceuticals, and antibiotics, showcasing their versatility in different sectors. The compounds' unique properties and structural framework make them suitable for various industrial uses (Aastha Pareek and Dharma Kishor, 2015).
Anticorrosive Properties
Quinoxaline derivatives are widely recognized for their effectiveness as anticorrosive materials. These compounds show good performance against metallic corrosion, attributable to their high electron density and the ability to form stable chelating complexes with surface metallic atoms. This property makes them crucial in extending the lifespan of metals and reducing the detrimental effects of corrosion (Verma et al., 2020).
Role in Organic Synthesis
Quinoxaline derivatives serve as important scaffolds in organic synthesis. They are used for building both natural and designed synthetic compounds due to their versatile structural characteristics. Their application in creating biologically active compounds further emphasizes their significance in drug development programs, where they contribute to the fight against human and animal diseases and disorders (Baranwal et al., 2022).
Mechanism of Action
Target of Action
Related quinoxaline derivatives have been reported to inhibit kinases . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus regulating their function and the biochemical pathways they are involved in .
Mode of Action
Similar quinoxaline derivatives have been reported to act as kinase inhibitors . These compounds bind to the kinase enzymes, preventing them from adding phosphate groups to their target proteins. This inhibition can disrupt the normal function of these proteins and alter the biochemical pathways they are involved in .
Biochemical Pathways
These include pathways involved in cell growth and division, signal transduction, and other cellular processes . By inhibiting kinases, these compounds can disrupt these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can include changes in cell growth and division, alterations in signal transduction pathways, and other cellular responses .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of many compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular responses. Additionally, this compound has been found to interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, or programmed cell death, by disrupting mitochondrial function and activating caspase enzymes. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, differentiation, and survival. The compound also affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of tyrosine kinases, which are involved in the phosphorylation of proteins and regulation of various cellular processes. By binding to the ATP-binding site of these kinases, the compound prevents their activation and subsequent downstream signaling. Additionally, this compound can intercalate into DNA, disrupting the normal function of transcription factors and other DNA-binding proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term studies in vivo have indicated potential cumulative effects, including sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduced inflammation, without significant toxicity. At higher doses, adverse effects, including hepatotoxicity and nephrotoxicity, have been observed. These toxic effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, potentially affecting metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can result in changes in energy production, lipid metabolism, and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles. For instance, its localization to the nucleus allows it to interact with DNA and transcription factors, while its presence in the mitochondria enables it to influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Properties
IUPAC Name |
6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-2-8-16(9-3-1)26-15-14-25-20-13-7-4-10-17(20)21-22(25)24-19-12-6-5-11-18(19)23-21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYUGOFXPKPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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